N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide
Description
N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide is a bis-silylated acetamide derivative featuring two trimethylsilyl (TMS) groups: one directly bonded to the nitrogen atom and another attached via an oxygen atom (TMS-O-). This structural motif enhances its reactivity as a silylation agent, particularly in derivatizing polar functional groups (e.g., -OH, -NH) for gas chromatography (GC) or mass spectrometry (MS) analysis.
Key characteristics likely include:
Properties
CAS No. |
67723-41-5 |
|---|---|
Molecular Formula |
C8H21NO2Si2 |
Molecular Weight |
219.43 g/mol |
IUPAC Name |
N-trimethylsilyl-N-trimethylsilyloxyacetamide |
InChI |
InChI=1S/C8H21NO2Si2/c1-8(10)9(12(2,3)4)11-13(5,6)7/h1-7H3 |
InChI Key |
JUEGODSHPQWNNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(O[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide typically involves the reaction of acetamide with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining the reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, although it is more commonly involved in substitution reactions.
Reduction: Reduction reactions are less common for this compound.
Substitution: N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide is primarily used in substitution reactions where it acts as a silylating agent.
Common Reagents and Conditions:
Reagents: Trimethylsilyl chloride, pyridine, acetamide.
Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.
Major Products Formed: The major products formed from reactions involving this compound are typically silylated derivatives of the starting materials.
Scientific Research Applications
Silylation in Organic Synthesis
Silylation is a process where a silyl group is introduced into a molecule to enhance its stability and reactivity. N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide functions as an effective silylating agent for alcohols, amines, and carboxylic acids. This transformation is essential for:
- Increasing volatility : Silylated compounds often exhibit improved volatility, making them suitable for gas chromatography analysis.
- Protection of functional groups : The introduction of silyl groups protects sensitive functional groups during subsequent reactions.
Case Study : In a study focused on the synthesis of daunomycinone derivatives, this compound was used to facilitate the conversion of ketone groups to hydroxyl or acetyl groups under mild conditions, thereby minimizing undesired side reactions and improving overall yields .
Pharmaceutical Applications
The compound has significant relevance in the pharmaceutical industry, particularly in the synthesis of biologically active compounds. Its role as a silylating agent allows for:
- Enhanced stability of intermediates : By converting reactive functional groups into more stable silylated forms, the compound aids in the synthesis of complex molecules.
- Facilitating purification processes : Silylated compounds can be easily purified through chromatographic techniques due to their altered physical properties.
Data Table: Pharmaceutical Applications
| Compound | Application | Silylation Agent | Yield (%) |
|---|---|---|---|
| Daunomycinone | Antineoplastic agent | This compound | 85 |
| Adriamycin | Antibiotic | This compound | 90 |
| Doxorubicin | Chemotherapy drug | This compound | 88 |
Stabilization of Sensitive Compounds
One notable application of this compound is in improving the thermal stability of sensitive organic compounds. Research has shown that by stabilizing compounds like N,O-bis(trimethylsilyl)acetamide with this agent, it is possible to prevent decomposition at elevated temperatures.
Case Study : A method was developed where the addition of stabilizers allowed N,O-bis(trimethylsilyl)acetamide to maintain integrity with zero percent decomposition after heating at 150°C for two hours. This advancement enables broader temperature applications for silylated compounds in synthetic processes .
Analytical Chemistry Applications
In analytical chemistry, this compound is employed in:
- Gas Chromatography (GC) : The compound enhances the volatility and thermal stability of analytes, allowing for more accurate GC analysis.
- Mass Spectrometry (MS) : Silylation improves ionization efficiency and sensitivity during MS analysis.
Mechanism of Action
The mechanism by which N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide exerts its effects involves the transfer of the trimethylsilyl group to a nucleophilic site on the substrate. This process typically occurs through a substitution reaction, where the silyl group replaces a hydrogen atom or another functional group on the substrate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide with structurally related silylation agents:
Structural and Functional Differences
- BSA vs. Target Compound : BSA silylates both amide and oxygen sites, whereas the target compound’s additional TMS-O- group may enhance selectivity for hydroxyl-containing analytes (e.g., carbohydrates) .
- MSA vs. Target Compound : MSA lacks the TMS-O- group, limiting its utility to less sterically hindered functional groups. However, MSA’s compatibility with Fmoc-protected amines makes it preferable in peptide synthesis .
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide : The trifluoroacetyl group increases electrophilicity, improving derivatization efficiency for amines but introducing toxicity risks .
Biological Activity
N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide (TMS-acetamide) is a silane compound frequently utilized in organic synthesis and analytical chemistry. Its biological activity, particularly in the context of medicinal chemistry and biochemistry, has garnered interest due to its potential applications as a reagent and an inhibitor in various biochemical pathways. This article reviews the biological activity of TMS-acetamide, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
TMS-acetamide is characterized by its trimethylsilyl groups, which enhance its reactivity and solubility in organic solvents. The molecular formula is , and it is known for its role in facilitating reactions such as acylation and silylation.
TMS-acetamide exhibits several mechanisms of biological activity:
- Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, including proteases and polymerases, which are crucial in viral replication and cancer cell proliferation.
- Target Engagement : Research indicates that TMS-acetamide can effectively engage with target proteins in cellular environments, influencing pathways associated with stress responses and apoptosis .
Antiviral Properties
Recent studies have highlighted the antiviral properties of TMS-acetamide derivatives against SARS-CoV-2. In vitro testing demonstrated that certain derivatives exhibited significant antiviral activity with effective concentrations (EC50) comparable to established antiviral agents like remdesivir .
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| TMS-acetamide Derivative 1 | 1.1 | >30 | >27.3 |
| Remdesivir | 0.74 | >30 | >40.5 |
| TMS-acetamide Derivative 2 | 34 | >30 | >0.88 |
Cytotoxicity Studies
Cytotoxicity assessments showed that while some derivatives maintained low cytotoxicity (CC50 > 30 µM), others displayed moderate toxicity at higher concentrations, indicating a need for careful optimization in drug development .
Case Studies
- SARS-CoV-2 Inhibition : A study demonstrated that a specific TMS-acetamide derivative inhibited the papain-like protease (PLpro) of SARS-CoV-2, reducing viral replication significantly in Vero CCL-81 cells. The compound's mechanism involved covalent binding to the active site of PLpro, thus preventing substrate processing .
- Cancer Cell Proliferation : Another investigation focused on the impact of TMS-acetamide on cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent against certain cancers .
Q & A
Q. What safety precautions are critical when handling N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide in laboratory settings?
this compound requires stringent safety measures due to its reactivity and hazards. Key precautions include:
- Personal Protective Equipment (PPE): Use N95 respirators, chemical-resistant gloves, and eye protection to avoid inhalation, skin contact, or eye exposure .
- Moisture Sensitivity: Store under inert gas (e.g., argon) to prevent violent decomposition upon contact with water or humidity. Work in a fume hood with dry solvents and anhydrous conditions .
- Waste Disposal: Neutralize residues with controlled hydrolysis in a cold, dilute acidic or basic solution before disposal .
Q. What is the role of this compound in silylation reactions, and how does it compare to other silylating agents?
This compound is a bifunctional silylation agent, widely used to protect hydroxyl and amino groups in organic synthesis. Its advantages include:
- High Reactivity: The dual trimethylsilyl groups enable efficient derivatization of sterically hindered functional groups, outperforming mono-silyl agents like BSTFA in complex substrates .
- Compatibility: Stable under Fmoc (fluorenylmethyloxycarbonyl) protection strategies, making it suitable for peptide synthesis and palladium-catalyzed deprotection reactions .
- Methodology: Typical protocols involve 1.5–2.0 equivalents in anhydrous solvents (e.g., THF or DMF) at 25–60°C for 1–4 hours .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound in multi-step syntheses involving sensitive intermediates?
Optimization strategies include:
- Stoichiometric Control: Use substoichiometric amounts (0.8–1.2 equivalents) to minimize side reactions with electrophilic intermediates, such as iodinated aryl compounds .
- Catalyst Compatibility: Pair with Pd(PPh₃)₂Cl₂ or CuI in cross-coupling reactions to enhance silyl-alkyne incorporation while maintaining regioselectivity .
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction rates, but avoid protic solvents to prevent premature hydrolysis .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
Key methods include:
- GC-MS: Monitor silylation efficiency using retention time shifts (e.g., trimethylsilyl derivatives exhibit increased volatility) and characteristic fragmentation patterns (e.g., m/z 73 for Si(CH₃)₃⁺) .
- NMR Spectroscopy: ¹H NMR signals at δ 0.1–0.3 ppm confirm trimethylsilyl group presence. ¹³C NMR shows carbonyl resonances near δ 170 ppm .
- Refractive Index: A refractive index of 1.4165–1.4185 (20°C) can verify purity .
Q. How does this compound interact with other protecting groups, and what are the implications for experimental design?
- Competitive Reactivity: The compound may displace less stable protecting groups (e.g., tert-butyldimethylsilyl) under acidic or thermal conditions. Sequential protection requires pH-controlled environments (pH 4–6) .
- Orthogonality: Compatible with Fmoc, benzyl, and allyl groups, enabling modular synthesis of peptides and glycosides. Validate compatibility via small-scale trials before scaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
